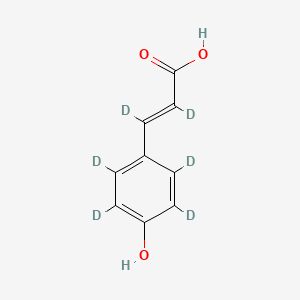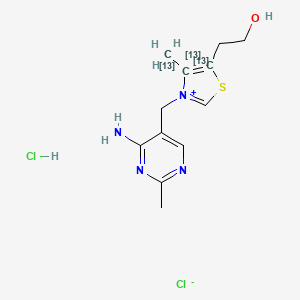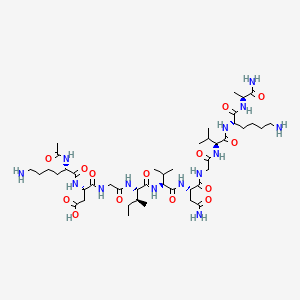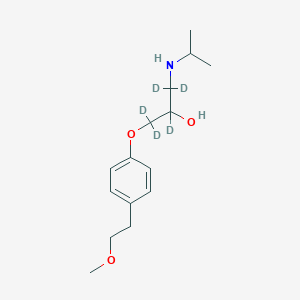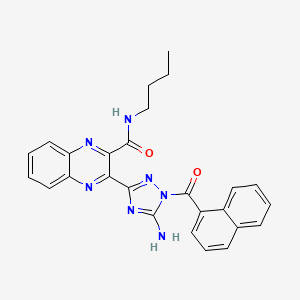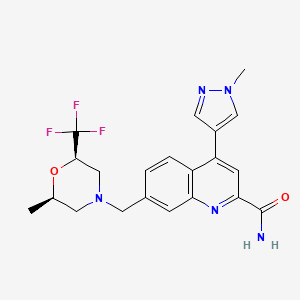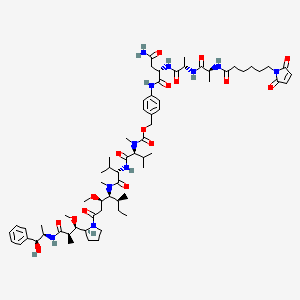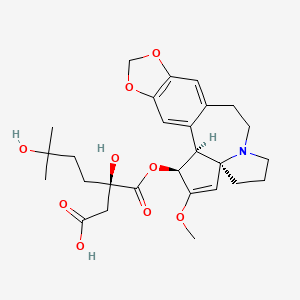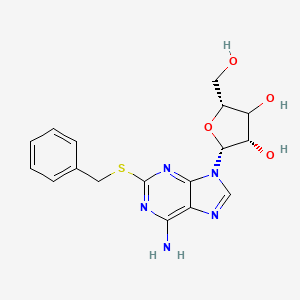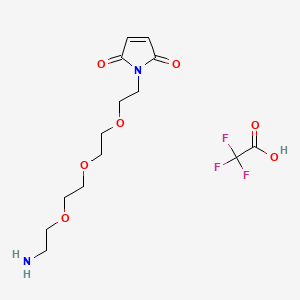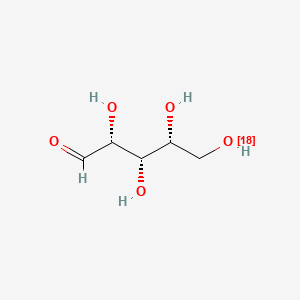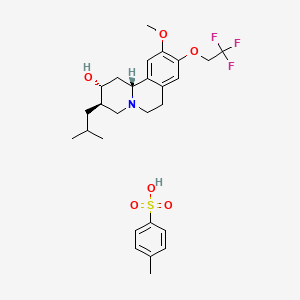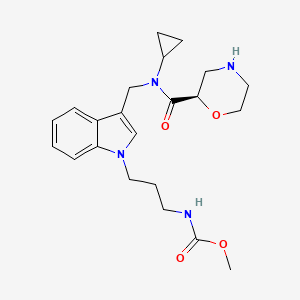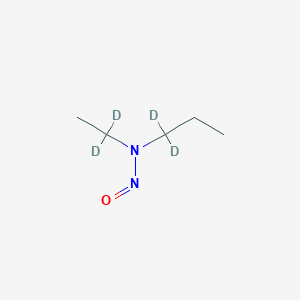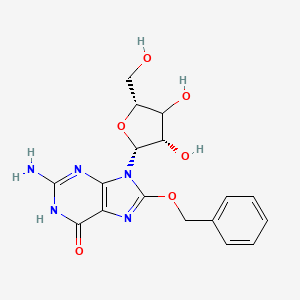
8-(Phenylmethoxy)guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Phenylmethoxy)guanosine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its potential immunostimulatory activity and antiviral effects. It functions by activating Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response .
Preparation Methods
The synthesis of 8-(Phenylmethoxy)guanosine typically involves the modification of guanosine at the 8-position with a phenylmethoxy group. The synthetic route generally includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of guanosine are protected using silyl or acyl protecting groups.
Introduction of Phenylmethoxy Group: The protected guanosine is then reacted with a phenylmethoxy reagent under suitable conditions to introduce the phenylmethoxy group at the 8-position.
Deprotection: The protecting groups are removed to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reaction conditions to accommodate larger quantities .
Chemical Reactions Analysis
8-(Phenylmethoxy)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(Phenylmethoxy)guanosine has several scientific research applications:
Chemistry: It is used as a tool to study the properties and behavior of nucleoside analogs.
Biology: The compound’s ability to activate TLR7 makes it valuable in immunological research, particularly in studying immune responses and antiviral mechanisms.
Medicine: Due to its immunostimulatory and antiviral properties, it has potential therapeutic applications in treating viral infections and modulating immune responses.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of 8-(Phenylmethoxy)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral defense. The compound’s interaction with TLR7 triggers a signaling cascade that results in the production of cytokines and other immune mediators, enhancing the body’s immune response .
Comparison with Similar Compounds
8-(Phenylmethoxy)guanosine can be compared with other guanosine analogs such as:
8-Methoxyguanosine: Similar in structure but with a methoxy group instead of a phenylmethoxy group.
8-Benzyloxyguanosine: Another analog with a benzyloxy group, which influences RNA duplex stability and mismatch discrimination.
The uniqueness of this compound lies in its specific activation of TLR7 and its potential immunostimulatory and antiviral effects, which are not as pronounced in other similar compounds .
Properties
Molecular Formula |
C17H19N5O6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1 |
InChI Key |
RNSGUQLXDMZREX-BWIWHEPQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N=C(NC3=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


